3,4-Dimethylpiperidin-4-ol hydrochloride
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Overview
Description
3,4-Dimethylpiperidin-4-ol hydrochloride is a chemical compound primarily used in organic synthesis. It serves as an intermediate in the preparation of various organic compounds and is utilized in the production of catalysts, surfactants, and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpiperidin-4-ol hydrochloride typically involves the reaction of 3,4-dimethylpiperidine with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrochloride salt. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines.
Substitution: The compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and ketones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3,4-Dimethylpiperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is used in the production of catalysts, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpiperidin-4-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidin-4-ol hydrochloride: Similar in structure but with different methyl group positions.
3,3-Dimethylpiperidin-4-ol: Lacks the hydrochloride component and has a different methyl group arrangement .
Uniqueness
3,4-Dimethylpiperidin-4-ol hydrochloride is unique due to its specific methyl group positions and the presence of the hydrochloride salt, which can influence its reactivity and solubility. These properties make it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3,4-dimethylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-8-4-3-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFHXLBQEPBDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1(C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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